molecular formula C10H14ClN3O2S B1399431 2-Chloro-3-(1-(methylsulfonyl)piperidin-3-yl)pyrazine CAS No. 1316221-65-4

2-Chloro-3-(1-(methylsulfonyl)piperidin-3-yl)pyrazine

Cat. No. B1399431
CAS RN: 1316221-65-4
M. Wt: 275.76 g/mol
InChI Key: OOBSMECZUMLXPN-UHFFFAOYSA-N
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Description

“2-Chloro-3-(1-(methylsulfonyl)piperidin-3-yl)pyrazine” is a chemical compound with the molecular formula C10H14ClN3O2S . It is a complex organic molecule that contains several functional groups, including a chloro group, a pyrazine ring, a piperidine ring, and a methylsulfonyl group .


Molecular Structure Analysis

The molecular structure of “2-Chloro-3-(1-(methylsulfonyl)piperidin-3-yl)pyrazine” consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, attached to a piperidine ring, which is a six-membered ring with one nitrogen atom, via a carbon atom. The piperidine ring carries a methylsulfonyl group, and one of the carbon atoms in the pyrazine ring is substituted with a chlorine atom .

properties

IUPAC Name

2-chloro-3-(1-methylsulfonylpiperidin-3-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2S/c1-17(15,16)14-6-2-3-8(7-14)9-10(11)13-5-4-12-9/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBSMECZUMLXPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701200618
Record name Pyrazine, 2-chloro-3-[1-(methylsulfonyl)-3-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701200618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(1-(methylsulfonyl)piperidin-3-yl)pyrazine

CAS RN

1316221-65-4
Record name Pyrazine, 2-chloro-3-[1-(methylsulfonyl)-3-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1316221-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazine, 2-chloro-3-[1-(methylsulfonyl)-3-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701200618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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